[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Overview
Description
[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound that features a bromine atom, a quinoline moiety, and an acetate group
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence under certain conditions .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves a multi-step process. One common method starts with the bromination of 2-quinolinecarboxaldehyde to introduce the bromine atom at the 4-position. This is followed by a Wittig reaction to form the ethenyl linkage, and finally, esterification with acetic anhydride to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tetrahydroquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-bromoquinoline: Shares the quinoline and bromine moieties but lacks the ethenyl and acetate groups.
2-quinolinecarboxaldehyde: Contains the quinoline moiety but lacks the bromine and acetate groups.
4-bromo-2-quinolinyl acetate: Similar but lacks the ethenyl linkage.
Properties
IUPAC Name |
[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-13(22)23-19-11-8-16(20)12-15(19)7-10-17-9-6-14-4-2-3-5-18(14)21-17/h2-12H,1H3/b10-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHHISLRMXCQEE-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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